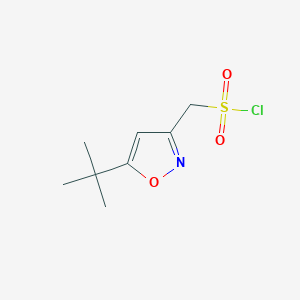

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3S/c1-8(2,3)7-4-6(10-13-7)5-14(9,11)12/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFLEGXHBIWIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-82-7 | |

| Record name | (5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Mesylation of Hydroxymethyl Precursors

One common method involves treating the 3-hydroxymethyl-substituted 5-tert-butyl-1,2-oxazole with methanesulfonyl chloride under mild conditions:

- Reagents and conditions : Methanesulfonyl chloride is added dropwise to a cooled (0 °C) solution of the hydroxymethyl oxazole in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the generated HCl.

- Reaction time : Typically 1–3 hours at 0 °C to room temperature.

- Outcome : Formation of the methanesulfonyl chloride derivative via substitution of the hydroxyl group.

This method is supported by analogous procedures in the literature where mesylation of oxazole derivatives was achieved efficiently with high yields and minimal side reactions.

Conversion from Acid Chloride Intermediates

Another approach involves synthesis of the corresponding carboxylic acid or acid chloride at the 3-position, followed by conversion to the methanesulfonyl chloride:

- Step 1 : Preparation of the 5-tert-butyl-1,2-oxazol-3-yl carboxylic acid or acid chloride by reaction of the oxazole precursor with reagents like oxalyl chloride in the presence of catalytic DMF.

- Step 2 : Reaction of the acid chloride intermediate with methanesulfonyl chloride in an aprotic solvent.

This two-step approach allows for precise functional group transformations and is adapted from procedures for related oxazole derivatives.

Solvent and Temperature Conditions

- Solvents : Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution without promoting side reactions.

- Temperature : Low temperatures (0 °C to room temperature) are critical to control the reactivity of methanesulfonyl chloride and avoid decomposition or side reactions.

Representative Reaction Scheme

Research Findings and Yield Data

- The mesylation step typically proceeds with yields ranging from 70% to 90% , depending on the purity of starting materials and reaction conditions.

- Use of triethylamine or other organic bases is essential to scavenge HCl and improve reaction efficiency.

- Reaction monitoring by TLC or NMR confirms completion within 1–3 hours under optimized conditions.

- Purification is generally achieved by aqueous workup followed by extraction and drying over sodium sulfate, with final product isolated by evaporation or crystallization.

Additional Considerations

- Protection and deprotection strategies may be employed if other sensitive functional groups are present on the molecule during synthesis, as indicated by fluorine-containing reagents like tetrabutylammonium fluoride for silyl protecting group removal in related compounds.

- Handling of methanesulfonyl chloride requires anhydrous conditions and low temperature to avoid hydrolysis and side reactions.

- The tert-butyl substituent imparts steric bulk, which can influence reactivity and selectivity during mesylation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Direct mesylation of hydroxymethyl precursor | Methanesulfonyl chloride, triethylamine | DCM, THF | 0 °C to RT | 1–3 h | 70–90% | Common, straightforward, high selectivity |

| Acid chloride intermediate route | Oxalyl chloride, methanesulfonyl chloride | DCM, acetonitrile | 0 °C to RT | Overnight + 1–3 h | 65–85% | Two-step, allows precise functionalization |

Chemical Reactions Analysis

Types of Reactions: (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂).

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are used under mild conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Oxazole N-oxide Derivatives: Formed from the oxidation of the oxazole ring.

Scientific Research Applications

Chemistry: (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The oxazole ring can also participate in various chemical reactions, including oxidation and substitution .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects : The thiophene-substituted analogue ([5-(Thiophen-3-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride) may exhibit enhanced electrophilicity due to the electron-withdrawing thiophene group, unlike the electron-donating tert-butyl substituent .

Solubility and Stability : The tert-butyl group likely improves lipid solubility, whereas the thiophene derivative may show higher polarity due to sulfur atoms.

Table 2: Hazard Profiles

Key Observations:

Corrosivity : Both the target compound and methanesulfonyl chloride are corrosive to skin and metals, necessitating glass storage and corrosion-resistant handling equipment .

Aquatic Toxicity : Methanesulfonyl chloride is classified as H412 (chronic aquatic toxicity), a risk likely shared by its derivatives due to sulfonyl chloride persistence .

Reactivity with Oxidizers : All sulfonyl chlorides are incompatible with strong oxidizers, risking violent decomposition .

Biological Activity

(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an oxazole ring and a methanesulfonyl chloride functional group. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. This compound has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 4 μg/mL |

| Clostridium difficile | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Candida albicans | 4–16 μg/mL |

This table summarizes the MIC values for the compound against several pathogens, indicating its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis. It is believed to inhibit specific enzymes responsible for peptidoglycan cross-linking, thereby compromising bacterial integrity and leading to cell lysis.

Study 1: Efficacy Against MRSA

In a controlled study, a derivative of this compound was tested against MRSA strains. The results demonstrated that at a concentration of 4 μg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a treatment option for resistant infections .

Study 2: Toxicity Profile

The toxicity of the compound was assessed using MCF-7 human breast cancer cells. Remarkably, even at concentrations up to 32 μg/mL (8-fold higher than the MIC), the compound maintained over 90% cell viability. This suggests that this compound may have a favorable safety profile alongside its antimicrobial activity .

Research Findings and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and reduce potential side effects. Advanced pharmacokinetic studies are also being conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Q & A

Basic Question

- Methodological Answer :

Handling requires strict adherence to safety measures due to its corrosive and toxic properties:- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood with local exhaust systems to avoid inhalation of vapors .

- Emergency Measures :

- Skin contact: Immediately rinse with water for ≥15 minutes and remove contaminated clothing .

- Eye exposure: Flush with water for ≥15 minutes and seek medical attention .

- Spills: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

What synthetic routes are available for the preparation of this compound?

Basic Question

- Methodological Answer :

Synthesis typically involves two key steps:- Oxazole Ring Formation :

- React tert-butyl acetoacetate with hydroxylamine to form the 5-tert-butyl-1,2-oxazole core .

2. Sulfonyl Chloride Introduction : - Sulfonation : Treat the oxazole with methanesulfonic acid derivatives, followed by chlorination using PCl₅ or SOCl₂ to yield the sulfonyl chloride .

- Direct Functionalization : Use methane sulfonyl chloride precursors under radical-initiated conditions in acidic media (e.g., H₂SO₄) .

Key Considerations : Optimize reaction temperature (0–25°C) to minimize decomposition and monitor progress via TLC or NMR .

How can the structure and purity of this compound be confirmed?

Basic Question

- Methodological Answer :

- Spectroscopic Characterization :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C). The sulfonyl chloride moiety shows characteristic deshielded signals near 3.5–4.0 ppm (¹H) and 50–55 ppm (¹³C) .

- IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ .

How does the tert-butyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions compared to less bulky substituents?

Advanced Question

- Methodological Answer :

The tert-butyl group introduces steric hindrance, which:- Reduces Reaction Rates : Slows nucleophilic attack on the sulfonyl chloride. Kinetic studies using varying nucleophiles (e.g., amines, alcohols) can quantify this effect .

- Alters Regioselectivity : In polyfunctional molecules, bulky groups may divert reactions to less hindered sites. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

- Experimental Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) to overcome steric barriers .

What strategies can resolve contradictions in reported reactivity or biological activity data for derivatives of this compound?

Advanced Question

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, phenyl) to isolate steric/electronic contributions .

- Data Reprodubility : Standardize assay conditions (e.g., pH, solvent) and validate purity via HPLC .

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) or trapping experiments to identify reactive intermediates .

- Collaborative Validation : Cross-reference results with multiple analytical techniques (e.g., crystallography and NMR) .

How can computational methods predict interaction mechanisms with biological targets?

Advanced Question

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., proteases). Focus on sulfonyl chloride’s electrophilic interaction with catalytic residues .

- MD Simulations : Simulate binding dynamics in explicit solvent (e.g., water) to assess stability over 100+ ns trajectories .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.